Agmatidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Agmatidine formation occurs through a three-step mechanism. In the first step, TiaS hydrolyzes the alpha-beta phosphodiester bond of adenosine triphosphate to produce adenosine monophosphate and pyrophosphate. In the second step, the C2 carbonyl oxygen of cytidine 34 attacks the gamma-phosphorus atom to form the p-C34 intermediate, releasing beta-phosphate. The final step involves the nucleophilic attack on the activated C2 by the primary amino group of agmatine .
Chemical Reactions Analysis
Agmatidine undergoes various chemical reactions, including substitution reactions. The common reagents and conditions used in these reactions include adenosine triphosphate and TiaS enzyme. The major products formed from these reactions are adenosine monophosphate, pyrophosphate, and p-C34 intermediate .
Scientific Research Applications
Agmatidine has significant scientific research applications, particularly in the fields of chemistry, biology, and medicine. It plays a crucial role in the accurate decoding of the genetic code in archaea, which is fundamental for the long-term survival of these organisms. Additionally, this compound is involved in the aminoacylation of transfer ribonucleic acid isoleucine 2 with isoleucine, which is essential for protein synthesis .
Mechanism of Action
The mechanism of action of agmatidine involves its role in the decoding of the AUA codon in archaea. It is present in the wobble position of the anticodon of several archaeal AUA decoding transfer ribonucleic acids, where it ensures the correct base-pairing with adenosine but not with guanosine. This specificity is crucial for the accurate translation of the genetic code .
Comparison with Similar Compounds
Agmatidine is similar to lysidine, another modified cytidine found in the anticodon of transfer ribonucleic acid isoleucine in bacteria. Both this compound and lysidine replace the C2-oxo group of cytidine with a basic amino acid, either decarboxy-arginine or lysine, respectively. This modification allows the transfer ribonucleic acid to read the isoleucine codon AUA without also reading the methionine codon AUG .
Similar Compounds::- Lysidine
- Queuosine
- Archaeosine
Properties
CAS No. |
1221169-70-5 |
---|---|
Molecular Formula |
C14H25N7O4 |
Molecular Weight |
355.39 g/mol |
IUPAC Name |
2-[4-[[4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-ylidene]amino]butyl]guanidine |
InChI |
InChI=1S/C14H25N7O4/c15-9-3-6-21(12-11(24)10(23)8(7-22)25-12)14(20-9)19-5-2-1-4-18-13(16)17/h3,6,8,10-12,22-24H,1-2,4-5,7H2,(H2,15,19,20)(H4,16,17,18)/t8-,10-,11-,12-/m1/s1 |
InChI Key |
NHQSDCRALZPVAJ-HJQYOEGKSA-N |
Isomeric SMILES |
C1=CN(C(=NCCCCN=C(N)N)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CN(C(=NCCCCN=C(N)N)N=C1N)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.